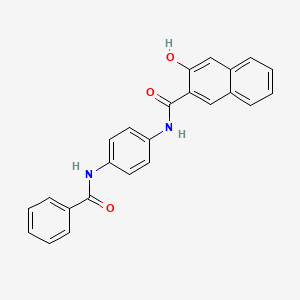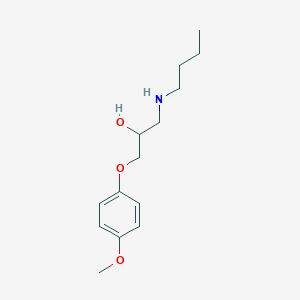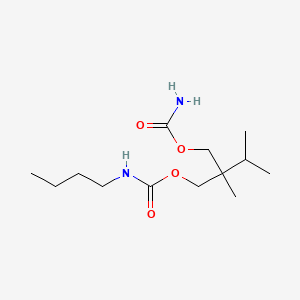![molecular formula C6H7NO3S B14687573 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 28318-38-9](/img/structure/B14687573.png)
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . The reaction conditions often include the use of specific solvents and catalysts to ensure the efficient production of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods used are optimized for cost-effectiveness and environmental sustainability, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various penicillin derivatives, which have different antibacterial properties. These derivatives are crucial in the development of new antibiotics to combat resistant bacterial strains .
Applications De Recherche Scientifique
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of cephalosporins and other β-lactam antibiotics.
Biology: It is used in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It forms the backbone of many penicillin antibiotics used to treat bacterial infections.
Mécanisme D'action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterium .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Oxacillin: A penicillinase-resistant penicillin used to treat resistant staphylococci infections.
Ticarcillin: A penicillin antibiotic used to treat a variety of bacterial infections.
Uniqueness
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its core structure, which allows for the synthesis of a wide range of penicillin derivatives. Its ability to inhibit bacterial cell wall synthesis makes it a vital component in the fight against bacterial infections .
Propriétés
Numéro CAS |
28318-38-9 |
|---|---|
Formule moléculaire |
C6H7NO3S |
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h3,5H,1-2H2,(H,9,10) |
Clé InChI |
DNHPKCHVSYFMCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2N(C1=O)C(CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


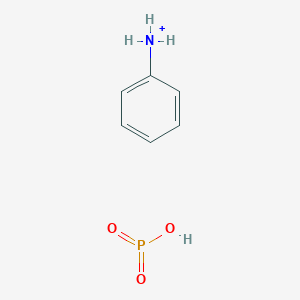
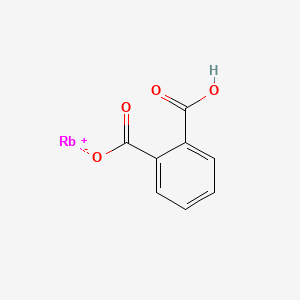
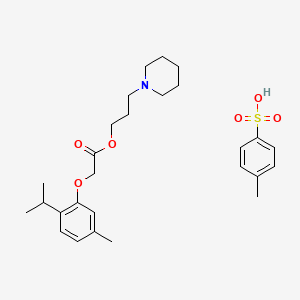


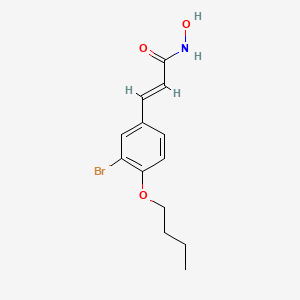
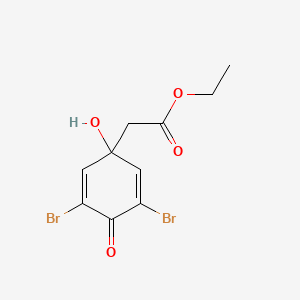
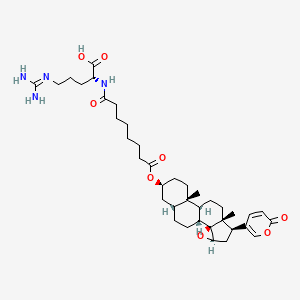
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
